molecular formula C6H11N3S B1300744 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588680-36-8

5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1300744
M. Wt: 157.24 g/mol
InChI Key: GYHLFQXWXOVOKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions, as well as further chemical transformations to introduce various substituents. For instance, the synthesis of a basic triazole nucleus can be achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Further modifications can be made by condensation with other reagents, such as benzaldehyde, to produce Schiff bases . Additionally, microwave irradiation has been utilized to expedite the synthesis of S-derivatives of triazole compounds . These methods could potentially be applied to the synthesis of "5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of triazole derivatives are confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry . For example, the crystal structure of a triazole derivative was determined, revealing dihedral angles between the triazole rings and the benzene ring, as well as the presence of weak hydrogen bonds and C–H···π supramolecular interactions . These techniques would be essential in confirming the molecular structure of "5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol" after its synthesis.

Chemical Reactions Analysis

The papers describe the chemical transformations of triazole derivatives to produce various S-derivatives, including thioethanones, thioacetamides, thioacetic acids, and thioacetates . These reactions often involve the use of alkaline or alcohol-alkaline media and can lead to a wide range of activities for the resulting compounds . Such chemical reactions could be explored for "5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol" to expand its chemical diversity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are studied using standard methods, and their individuality is confirmed by elemental analysis and crystallization . The spectroscopic characterization of these compounds includes FTIR, Raman, NMR, and UV-Visible spectra, which provide detailed information about their molecular vibrations, electronic transitions, and chemical environments . Quantum chemical computations, such as density functional theory calculations, are also employed to predict properties like molecular electrostatic potential and non-linear optical properties . These analyses would be crucial in understanding the properties of "5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol" and predicting its behavior in various environments.

Scientific Research Applications

Antimicrobial Applications

  • A study by Joshi et al. (2021) synthesized a series of 1,2,4-triazoles, including 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol, and found them to have notable antibacterial and antifungal activities, indicating potential applications in treating infections caused by various microorganisms (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).
  • Bayrak et al. (2009) reported the synthesis of various 1,2,4-triazoles, including derivatives of 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol, and evaluated their antimicrobial activities. The study indicated that these compounds showed good to moderate activity against a range of microorganisms (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Insecticidal Activity

  • Maddila et al. (2015) synthesized a new series of triazole derivatives and found that they exhibit significant insecticidal activity against Plodia interpunctella, a common pest, suggesting potential applications in pest control (Maddila, Pagadala, & Jonnalagadda, 2015).

Corrosion Inhibition

  • Chauhan et al. (2019) investigated 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (a derivative of the compound ) as a corrosion inhibitor for copper in saline environments. The study revealed high corrosion inhibition efficiency, suggesting potential use in protecting metal surfaces (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).

Antileishmanial Activity

  • Süleymanoğlu et al. (2017) explored thiol-thione tautomerism in a 1,2,4-triazole derivative with a Schiff base, which included 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, and evaluated its antileishmanial activity. The study suggests potential use in antiparasitic treatments (Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2017).

Potential Anticancer Applications

Safety And Hazards

The safety information available indicates that 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol is an irritant . The MSDS for this compound can be found here.

properties

IUPAC Name

4-methyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-4(2)5-7-8-6(10)9(5)3/h4H,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHLFQXWXOVOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357649
Record name 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

588680-36-8
Record name 2,4-Dihydro-4-methyl-5-(1-methylethyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588680-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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